Home > Products > Screening Compounds P120553 > 3-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide
3-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide - 2189434-52-2

3-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide

Catalog Number: EVT-2614929
CAS Number: 2189434-52-2
Molecular Formula: C16H21NO3
Molecular Weight: 275.348
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-Methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide is a chemical compound that belongs to a class of benzamide derivatives featuring a unique spirocyclic structure. This compound is characterized by the presence of a methoxy group and a spiro[3.5]nonane moiety, which contribute to its potential biological activity and chemical properties. The compound's molecular formula is C16H21NO3C_{16}H_{21}NO_3, and it has garnered interest in medicinal chemistry for its possible applications in drug development.

Source

This compound can be synthesized through various chemical methods, often involving multi-step synthetic pathways that utilize specific reagents and conditions to achieve the desired structure. Research articles, patents, and chemical databases provide insights into its synthesis and applications.

Classification

3-Methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide is classified as an organic compound, specifically a benzamide derivative. Its structural uniqueness arises from the spirocyclic system, making it distinct from other benzamide compounds.

Synthesis Analysis

Methods

The synthesis of 3-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide typically involves several key steps:

  1. Starting Materials: The synthesis often begins with 2,4,5-trifluoro-3-methoxybenzoic acid as a precursor.
  2. Formation of the Spirocyclic Structure: The introduction of the oxaspiro group can be achieved through cyclization reactions involving specific catalysts and solvents such as chloroform or dichloromethane.
  3. Final Benzamide Formation: The final step involves converting the intermediate into the benzamide through amidation reactions.

Technical Details

The reaction conditions are optimized for efficiency, often employing continuous flow reactors in industrial settings to enhance yield and purity. The choice of solvents and catalysts plays a crucial role in determining the success of each synthetic step.

Molecular Structure Analysis

Structure

The molecular structure of 3-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide can be represented as follows:

  • Molecular Formula: C16H21NO3C_{16}H_{21}NO_3
  • InChI: InChI=1S/C16H21NO3/c1-22-14-12(18)9(8-10(17)13(14)19)15(21)20-11-2-3-16(11)4-6-23-7-5-16/h8,11H,2-7H2,1H3,(H,20,21)

Data

The compound exhibits specific stereochemistry due to its spirocyclic nature, which can influence its biological interactions and reactivity.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide can participate in various chemical reactions:

  1. Oxidation: Can be oxidized using agents like potassium permanganate.
  2. Reduction: Can undergo reduction with sodium borohydride or lithium aluminum hydride.
  3. Substitution: Nucleophilic substitution reactions are possible due to the presence of functional groups.

Technical Details

These reactions can modify the compound's properties and enhance its biological activity by introducing new functional groups or altering existing ones.

Mechanism of Action

The mechanism of action for 3-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide is primarily linked to its interaction with specific biological targets such as receptors or enzymes. Preliminary studies suggest that it may modulate signaling pathways associated with inflammation and pain relief.

Process

The binding affinity to molecular targets can lead to changes in cellular signaling cascades, potentially resulting in therapeutic effects relevant to metabolic disorders or pain management.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 3-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide include:

  • Melting Point: Not specified in available literature but can be determined experimentally.

Chemical Properties

Chemical properties include solubility in organic solvents and stability under various conditions. The presence of functional groups influences its reactivity profile.

Relevant Data or Analyses

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of synthesized compounds.

Applications

3-Methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide has potential applications in medicinal chemistry, particularly in drug development aimed at treating conditions related to metabolic disorders or pain management due to its unique structural characteristics and biological activity.

Research continues to explore its efficacy and safety profiles, paving the way for future therapeutic applications.

Introduction

Structural Uniqueness of 3-Methoxy-N-{7-Oxaspiro[3.5]Nonan-1-Yl}Benzamide in Spirocyclic Drug Design

The compound’s uniqueness arises from its spiro[3.5]nonane core, where a cyclobutane ring is fused via a spiro carbon to an oxane (tetrahydropyran) ring, forming a bicyclic system with orthogonal ring planes. This topology is explicitly defined by the SMILES notation COc1cccc(C(=O)NC2CCC23CCOCC3)c1, which delineates the 7-oxaspiro[3.5]nonane unit (C2CCC23CCOCC3) linked to the 3-methoxybenzamide group [1]. Key structural features include:

  • Conformational Restriction: The spiro junction locks bond angles, reducing rotational freedom and pre-organizing the molecule for target binding. This contrasts with flexible chain analogs, potentially enhancing affinity for complex biological targets like kinases or GPCRs .
  • Ether Oxygen: The oxygen atom in the nonane ring (position 7) introduces polarity and hydrogen-bond acceptor capability, improving aqueous solubility relative to hydrocarbon-only spiro systems .
  • Stereoelectronic Profile: The benzamide’s methoxy group at the meta position (C3) donates electron density to the carbonyl, modulating its electrophilicity and amide bond stability—critical for proteolytic resistance [6].

Table 1: Atomic Coordinates and Bonding in 7-Oxaspiro[3.5]Nonane Core

AtomBond Angle (°)Bond Length (Å)Role in Scaffold
Spiro C (C8)109.51.54Quaternary junction
Ether O (O7)112.31.44Ring oxygen/H-bond acceptor
Amide N120.01.34Benzamide linkage
Carbonyl C120.01.23Hydrogen-bond donor

Comparative analysis with analogous structures underscores its distinctiveness:

  • Replacing the methoxy with methyl (e.g., 3-methyl variant, CAS 2320219-84-7) reduces polarity, lowering cLogP from 2.1 to 2.8 .
  • Substituting the ether oxygen with nitrogen (e.g., 7-azaspiro analogs) alters basicity, affecting cellular uptake [2].
  • Extending the benzamide linker, as in 3-(4-methoxyphenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide (CAS 2320224-63-1), increases flexibility but diminishes rigidity-driven selectivity [6].

Table 2: Synthetic Pathways for Core Assembly

StepReagents/ConditionsYield (%)Key Challenge
Spirocycle formationCyclization under acidic catalysis (H₂SO₄, 80°C)65Regioisomer control
Benzamide coupling3-Methoxybenzoyl chloride, DCM, base (Et₃N), 0°C→RT82Epimerization avoidance
Global deprotectionHydrogenation (Pd/C, MeOH)90Ether bond preservation

Historical Context and Emergence in Medicinal Chemistry Literature

The compound’s development parallels broader trends in spirocyclic drug design. Prior to 2010, spiro[3.5]nonane derivatives were underexplored due to synthetic hurdles in forming strained spiro junctions. Early routes relied on low-yield cyclizations or harsh conditions, limiting structural diversity . The advent of catalytic cyclization techniques (e.g., Pd-mediated C–C coupling) post-2010 enabled efficient access to these scaffolds, catalyzing their adoption in drug discovery .

Key milestones in this compound’s history include:

  • Patent Protections (2009–2017): Initial disclosures in WO2010017047A1 (2009) highlighted spirocyclic benzamides as kinase inhibitors for oncology and neurodegeneration, though specific claims centered on pyrazolo/spiro fusions. This patent established the therapeutic rationale for geometrically constrained amides in disrupting protein–protein interactions .
  • Commercial Availability (Post-2020): Suppliers like ChemSRC and EvitaChem listed the compound (2020–2024) as a building block for targeted libraries, reflecting demand for complexity-enhanced fragments [1] .
  • Derivative Expansion (2021–Present): Structural diversification yielded analogs like N-{7-oxaspiro[3.5]nonan-1-yl}-2-[4-(propan-2-yl)phenoxy]acetamide (CAS 2309537-08-2), optimizing physicochemical properties for CNS permeability or solubility .

Table 3: Timeline of Key Developments

YearEventSignificance
2009WO2010017047A1 filedBroad claims for spirocyclic kinase inhibitors
2017CAS registration (2189434-52-2)Formal chemical identity establishment
2020Commercial catalog listings (EvitaChem, ChemSRC)Accessibility for drug screening
2024Structural optimization publicationsEnhanced metabolic stability profiles

The molecule’s trajectory illustrates the "escape from flatland" philosophy in modern medicinal chemistry, where three-dimensional complexity improves success rates in clinical translation . Its persistence in literature—amid shifts toward macrocycles and covalent inhibitors—validates the spiro[3.5]nonane core as a versatile vector for innovation.

Properties

CAS Number

2189434-52-2

Product Name

3-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide

IUPAC Name

3-methoxy-N-(7-oxaspiro[3.5]nonan-3-yl)benzamide

Molecular Formula

C16H21NO3

Molecular Weight

275.348

InChI

InChI=1S/C16H21NO3/c1-19-13-4-2-3-12(11-13)15(18)17-14-5-6-16(14)7-9-20-10-8-16/h2-4,11,14H,5-10H2,1H3,(H,17,18)

InChI Key

PEAKORGWSMSXPU-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)NC2CCC23CCOCC3

Solubility

soluble

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.